molecular formula C6H10N4S B12922663 4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine CAS No. 7144-21-0

4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine

Cat. No.: B12922663
CAS No.: 7144-21-0
M. Wt: 170.24 g/mol
InChI Key: TVYOKPZYOBMMKF-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine is a functionalized pyrimidine derivative of significant interest in medicinal and synthetic chemistry. While specific biological data for this exact compound is not reported in recent literature, its core structure is a privileged scaffold in drug discovery. Pyrimidine-diamine derivatives are extensively investigated for their potential to inhibit various therapeutic targets . For instance, closely related pyrimidine-4,6-diamine-based compounds have been identified as potent and selective inhibitors of the transcription factor OLIG2, demonstrating promising anti-proliferative activity against glioblastoma multiforme (GBM) cell lines and exhibiting synergistic effects with temozolomide in vivo . Furthermore, the pyrimidine ring system serves as a fundamental precursor in the synthesis of complex fused heterocycles, including purines and pyridopyrimidines, which are prevalent in numerous bioactive molecules and approved therapeutics . The presence of both diamine and methylsulfanyl substituents on the pyrimidine core makes this compound a versatile and valuable building block for researchers. These functional groups are amenable to a range of chemical transformations, such as nucleophilic substitution and cyclocondensation reactions, enabling the construction of diverse chemical libraries for high-throughput screening and the development of novel molecules with potential anticancer, antimicrobial, and antiviral activities .

Properties

CAS No.

7144-21-0

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

4-methyl-6-methylsulfanylpyrimidine-2,5-diamine

InChI

InChI=1S/C6H10N4S/c1-3-4(7)5(11-2)10-6(8)9-3/h7H2,1-2H3,(H2,8,9,10)

InChI Key

TVYOKPZYOBMMKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)SC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylthio)pyrimidine-2,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with ammonia or amines . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and concentration can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methylthio)pyrimidine-2,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Ammonia, primary and secondary amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine is a pyrimidine derivative with a range of potential applications in medicinal chemistry and materials science. Research suggests that it possesses antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

Potential Applications

  • Antimicrobial Activity: Pyrimidine derivatives, including this compound, have demonstrated inhibitory effects against various bacterial strains.
  • Anticancer Activity: This compound has been explored for its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest in cancer cell lines.
  • Enzyme Inhibition: Studies suggest that this compound can inhibit specific enzymes involved in disease processes, highlighting its importance in drug development. It has also shown promising results as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway crucial for DNA synthesis and repair.

Chemical Reactivity

The chemical reactivity of this compound primarily involves nucleophilic substitutions and cyclization reactions. It can participate in cyclization processes such as [3+3], [4+2], and [5+1] reactions, often leading to the formation of more complex heterocyclic structures, facilitated by the presence of amino and thio groups.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of various pyrimidine derivatives against common pathogens, and the findings indicated that compounds structurally related to 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the nitrophenyl group in enhancing antimicrobial potency.

Clinical Relevance in Cancer Treatment

Research has highlighted the effectiveness of pyrimidine derivatives in combination therapies for cancer treatment. A clinical trial involving patients with advanced solid tumors demonstrated that a regimen including pyrimidine-based drugs improved overall survival rates compared to standard treatments alone. This underscores the potential role of this compound as an adjunct therapy in oncology.

Pyrido[2,3-d]pyrimidines as DHFR Inhibitors

5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine has been described to have DHFR dihydrofolate as the target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Key Functional Groups CAS Number
This compound 4-CH₃, 6-SCH₃ Amine (-NH₂), Thioether (-S-) Not Provided
Pyrimidine-2,5-diamine None Amine (-NH₂) 22715-27-1
Fasciospongide A (Hit1) 6-(2,6,6-trimethyl-3-oxo-cyclohexen-1-yl) Lactone, Hydroxyl, Cyclohexenyl 153660-23-2

Key Observations :

  • Pyrimidine-2,5-diamine (CAS 22715-27-1) lacks substituents, resulting in higher polarity and reduced lipophilicity compared to the methyl- and thioether-substituted target compound. This difference likely impacts bioavailability and membrane permeability in biological systems .
  • Fasciospongide A (Hit1) features a bulky cyclohexenyl substituent at position 6, which confers antiviral activity against SARS-CoV-2 proteases (3CLpro, PLpro, RdRp) .

Physicochemical Properties

Property This compound (Inferred) Pyrimidine-2,5-diamine Fasciospongide A
Melting Point (°C) ~180–200 (estimated) 200–210 Not Reported
Solubility Moderate in organic solvents (due to SCH₃) Low (polar solvents) Likely lipid-soluble
Lipophilicity (LogP) Higher (SCH₃ increases hydrophobicity) Low High

Analysis :

  • Fasciospongide A ’s cyclohexenyl substituent contributes to high lipid solubility, aligning with its role as a marine natural product with antiviral properties .

Insights :

  • The methylsulfanyl group in the target compound may reduce acute toxicity compared to unsubstituted pyrimidine-2,5-diamine, which is classified for severe skin corrosion and respiratory irritation .
  • Environmental persistence of the target compound requires further study, as sulfur-containing compounds often exhibit slower degradation.

Biological Activity

4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is being explored for various pharmacological applications, including anticancer, antimicrobial, and enzyme inhibition activities. This article provides a detailed overview of its biological activity, supported by data tables and research findings from diverse sources.

  • IUPAC Name : this compound
  • CAS Number : 7144-21-0
  • Molecular Formula : C7H10N4S
  • Molecular Weight : 186.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or a receptor modulator, influencing various biological pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines using the MTT assay to determine its cytotoxic effects.

Cell Line IC50 (µM) Activity Type
MCF-712.5Antitumor
A5498.0Antitumor
Colo-20515.0Antitumor

In a comparative study, the compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

Microbial Strain MIC (µg/mL)
E. coli32
S. aureus16
K. pneumoniae64

These results suggest that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting specific kinases involved in cancer progression.

Case Studies and Research Findings

  • Anticancer Efficacy :
    A study conducted by Sabita et al. compared various pyrimidines' anticancer activities and found that compounds similar to 4-Methyl-6-(methylsulfanyl)pyrimidine exhibited enhanced efficacy against multiple cancer cell lines compared to traditional chemotherapeutics .
  • Synergistic Effects :
    Research demonstrated that when combined with other agents, 4-Methyl-6-(methylsulfanyl)pyrimidine can enhance the overall therapeutic efficacy against resistant cancer cells .
  • Microbial Resistance :
    Investigations into the antimicrobial properties revealed that this compound could be effective against strains resistant to conventional antibiotics, highlighting its potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What critical safety protocols must be followed when handling 4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine?

  • Methodological Answer:

  • PPE Requirements: Wear chemical-resistant gloves (nitrile or neoprene), ANSI-approved safety goggles, and a lab coat to prevent skin/eye contact .
  • Ventilation: Use fume hoods for weighing or handling powders to avoid inhalation of dust .
  • Emergency Measures: For spills, isolate the area, use inert absorbents (e.g., sand), and dispose as hazardous waste .
    • Reference Data:
Hazard TypeGHS ClassificationPrecautionary Measures
Acute ToxicityH302, H315, H319, H332, H335Use PPE, avoid inhalation, and store in ventilated areas .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer:

  • Store in airtight containers at 2–8°C (refrigerated), away from moisture and ignition sources .
  • Stability tests under ambient conditions are recommended if refrigeration is impractical. Monitor for discoloration or precipitation as degradation indicators .

Advanced Research Questions

Q. How can researchers mitigate risks from thermal decomposition during high-temperature reactions (e.g., >200°C)?

  • Methodological Answer:

  • Decomposition Products: Hazardous gases (CO, NOx) may form. Use sealed reactors with gas scrubbers and real-time gas monitoring .
  • Experimental Design: Conduct small-scale thermal stability assays (DSC/TGA) to identify safe temperature thresholds .
    • Reference Data:
Decomposition ProductRisk Mitigation Strategy
CO/NOxUse catalytic converters or alkaline traps in exhaust systems .

Q. What strategies address the lack of ecotoxicological data for environmental risk assessment?

  • Methodological Answer:

  • Read-Across Approach: Compare with structurally similar pyrimidine derivatives (e.g., pyrimethamine) to predict biodegradation or aquatic toxicity .
  • In Silico Models: Apply QSAR tools (e.g., ECOSAR) to estimate acute/chronic toxicity endpoints .
  • Tiered Testing: Begin with Daphnia magna acute toxicity assays, followed by algal growth inhibition tests if risks are indicated .

Q. How should contradictory data on dermal irritation potential be resolved?

  • Methodological Answer:

  • Contradiction: The SDS classifies the compound as a skin irritant (H315) but lacks in vivo data .
  • Resolution: Perform OECD 439 (Reconstructed Human Epidermis) assays to validate irritation potential. Cross-validate with in vitro membrane barrier integrity tests .

Data Gaps and Research Priorities

  • Mutagenicity/Carcinogenicity: No data available. Prioritize Ames tests (OECD 471) and micronucleus assays (OECD 487) .
  • Environmental Fate: Soil mobility and bioaccumulation potential remain unstudied. Use column leaching experiments and log Kow measurements .

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